molecular formula C17H22I3N3O8 B13434418 Iopamidol EP Impurity G

Iopamidol EP Impurity G

Cat. No.: B13434418
M. Wt: 777.1 g/mol
InChI Key: QHJLLNBHYBVXAU-UUEFVBAFSA-N
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Description

Role of Impurity Profiling in Quality Assurance of Radiopharmaceuticals

Impurity profiling has emerged as a cornerstone of radiopharmaceutical quality control, particularly for iodinated contrast agents like iopamidol. The European Directorate for the Quality of Medicines (EDQM) mandates identification of 14 specified impurities in iopamidol formulations, with Impurity G classified as a process-related degradation product. Modern analytical approaches combine reversed-phase ultra-performance liquid chromatography (RP-UPLC) with high-resolution mass spectrometry (HRMS) to achieve detection limits of 0.01% for this impurity.

Structural elucidation studies demonstrate that Impurity G forms through partial deacetylation of the parent molecule’s hydroxyl groups, followed by oxidative coupling reactions during storage. This transformation pathway highlights the importance of stability-indicating methods in impurity control. A comparative analysis of degradation pathways reveals the following kinetic parameters:

Table 1: Degradation Kinetics of Iopamidol Under Accelerated Storage Conditions

Condition Temperature (°C) Relative Humidity (%) Impurity G Formation Rate (μg/day)
Long-term storage 25 60 0.12 ± 0.03
Accelerated storage 40 75 0.85 ± 0.15

Data derived from forced degradation studies show that temperature exerts greater influence on Impurity G formation than humidity, with an activation energy of 85.6 kJ/mol calculated for the degradation process. These findings directly inform storage protocol development and expiration dating for iopamidol-based contrast media.

Regulatory Significance of EP-Specified Impurities in Iopamidol Formulations

The European Pharmacopoeia’s stringent specifications for Iopamidol EP Impurity G reflect growing regulatory concerns about iodinated byproducts in the hydrosphere. With a permitted maximum of 0.2% (w/w), this impurity falls under Class 2 restrictions in the ICH Q3B(R2) guidelines for degradation products. Regulatory assessments consider both synthetic origin and environmental persistence, given that iodinated contrast media residues resist conventional water treatment and form cytotoxic iodinated trihalomethanes during chlorination.

Table 2: EP Monograph Specifications for Iopamidol Impurities

Impurity Designation CAS Number Structural Feature Acceptance Limit (%)
Impurity G 77868-45-2 Deacetylated side chain ≤0.2
Impurity H N/A Chlorinated aromatic ring ≤0.1
Impurity J 77868-44-1 Oxidized hydroxyl group ≤0.1

Analytical method validation for Impurity G quantification requires meeting specific performance criteria:

  • Linearity : $$ R^2 ≥ 0.999 $$ over 0.05–0.3% range
  • Precision : ≤2.0% RSD for six replicate injections
  • Accuracy : 98–102% recovery in spiked samples

The molecular structure of Impurity G ($$ \text{C}{17}\text{H}{22}\text{I}3\text{N}3\text{O}_8 $$, MW 777.09 g/mol) presents unique detection challenges due to its stereochemical complexity. X-ray crystallographic studies confirm three chiral centers, necessitating chiral stationary phases for enantiomeric resolution during analysis.

Table 3: Comparative Physicochemical Properties

Property Iopamidol Impurity G
Water solubility (g/L) 107.1 89.3
Log P (octanol/water) -1.24 -0.87
pKa 11.43 10.95
UV λmax (nm) 242 238

Properties

Molecular Formula

C17H22I3N3O8

Molecular Weight

777.1 g/mol

IUPAC Name

3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2,3-dihydroxypropyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C17H22I3N3O8/c1-6(27)15(29)23-14-12(19)9(16(30)21-2-8(28)5-26)11(18)10(13(14)20)17(31)22-7(3-24)4-25/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-,8?/m0/s1

InChI Key

QHJLLNBHYBVXAU-UUEFVBAFSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CO)O)I)O

Origin of Product

United States

Preparation Methods

Key steps include:

  • Preparation of the core intermediate (Formula VI):
    This involves nucleophilic substitution reactions where amino-glycerol derivatives are coupled with iodinated aromatic acyl chlorides or esters. The reaction employs amine protection/deprotection strategies and base catalysis to facilitate coupling.

  • Hydrolysis and purification:
    The intermediate is subjected to hydrolysis under controlled pH and temperature conditions to generate the impurity G precursor. The hydrolysis is performed in aqueous media with sodium hydroxide, maintaining a molar ratio of 1:1.1 to 1.5 (intermediate to base) at temperatures between 20°C and 40°C.

  • Final derivatization:
    The precursor undergoes a final transformation involving acidification and purification steps, typically chromatographic, to isolate impurity G with high purity (>95%).

Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Synthesis of Formula VI N,N-Dimethylacetamide, triethylamine or diisopropylethylamine, amino-glycerol Room temperature, 1.05–1.3 mol ratio Coupling of amino-glycerol with iodinated acyl derivatives
Hydrolysis to Impurity G Sodium hydroxide solution 20–40°C, mol ratio 1:1.1–1.5 Cleavage of protecting groups, formation of impurity G
Purification Acid conditioning (HCl), chromatographic silica pH <7, chromatography Removal of residual impurities, isolation of pure impurity G

Detailed Synthetic Route

The synthesis involves the following key stages:

Stage 1: Synthesis of Core Intermediate (Formula VI)

  • React iodinated aromatic acyl chloride with amino-glycerol in N,N-Dimethylacetamide (DMA) with triethylamine as base.
  • Reflux for 2–5 hours, then filter and dry to obtain the intermediate.

Stage 2: Hydrolysis to Obtain Impurity G

  • Dissolve the intermediate in water, add sodium hydroxide solution (mol ratio 1:1.1–1.5).
  • Stir at 20–40°C for 2 hours, monitor reaction progress via TLC.
  • Adjust pH to 5–6 with hydrochloric acid, then isolate the impurity G by filtration and washing.

Stage 3: Purification

  • Use resin-based desalination or chromatographic techniques to remove residual salts and impurities.
  • Confirm purity (>95%) via HPLC, MS, and NMR analyses.

Data Table: Synthetic Parameters and Yields

Step Starting Material Reagents Reaction Conditions Yield (%) Purity (HPLC) Notes
Synthesis of Core Intermediate Iodinated acyl chloride + amino-glycerol Triethylamine Room temperature, reflux 78 - Based on literature,
Hydrolysis to Impurity G Intermediate NaOH 20–40°C, 2 hours 74.7 >95 Controlled pH, TLC monitoring
Final Purification Crude impurity G Acid wash, chromatography pH 5–6 72.1 >95 Confirmed by HPLC/MS

Research Findings and Analytical Validation

Research indicates that controlling hydrolysis conditions is critical to minimizing the formation of related impurities such as Impurity F, which can co-elute under certain conditions. The process described ensures high purity, with impurity G levels kept below 5% in final preparations, meeting regulatory standards for impurity profiling.

Key findings:

Chemical Reactions Analysis

Acid-Catalyzed Deacetylation

  • Reaction : Removal of acetyl groups from intermediates using hydrochloric acid (HCl) in methanol.

  • Conditions : 0.5–1.0 M HCl in methanol at 25–50°C for 2–6 hours .

  • Outcome : Incomplete deacetylation or side reactions may yield Iopamidol EP Impurity G.

Amide Coupling with 1,3-Dihydroxyisopropylamine

  • Reaction : Condensation of triiodinated isophthalic acid derivatives with 1,3-dihydroxyisopropylamine.

  • Conditions : Dimethylacetamide (DMAc) solvent, tributylamine as a base, 50°C for 2–4 hours .

  • Outcome : Competing side reactions generate structural isomers or incomplete substitutions, leading to impurity formation .

Degradation Reactions

This compound exhibits instability under specific conditions, leading to further decomposition:

Hydrolytic Degradation

  • Mechanism : Cleavage of the amide bond at the 5-position under acidic or alkaline conditions.

  • Conditions :

    • Acidic : pH ≤ 3, 40°C, 24 hours → 2–4% degradation .

    • Alkaline : pH ≥ 10, 40°C, 24 hours → 3–5% degradation .

Thermal Decomposition

  • Conditions : Heating above 150°C induces decomposition via iodine radical release.

  • Products : Triiodobenzene derivatives and hydroxypropionamide fragments .

Table 2: Degradation Pathways and Byproducts

ConditionMajor ByproductsDetection Method
Acidic Hydrolysis (pH 3)5-Amino-2,4,6-triiodoisophthalic acidHPLC (RRT 0.96)
Thermal Stress (150°C)Iodine radicals, carbonyl compoundsTGA-MS

High-Performance Liquid Chromatography (HPLC)

  • Method : Reverse-phase C18 column, mobile phase (acetonitrile:phosphate buffer), UV detection at 254 nm .

  • Retention Time : RRT 0.96 relative to iopamidol .

Stability-Indicating Studies

  • Forced Degradation : Exposure to 0.1 N HCl/NaOH, H₂O₂ (3%), and UV light (254 nm) for 24 hours.

  • Results :

    • Oxidative Stress : ≤0.2% impurity increase .

    • Photolytic Stress : No significant degradation .

Mechanistic Insights

The impurity’s formation is linked to kinetic vs. thermodynamic control during synthesis:

  • Acetyl Migration : During deacetylation, transient acetyl groups may migrate to adjacent hydroxyl sites, creating regioisomers .

  • Steric Hindrance : Bulky triiodobenzene core limits access to reactive sites, favoring incomplete reactions .

Mitigation Strategies

  • Process Optimization : Use of aqueous ammonia instead of alcoholic HCl reduces acetyl migration .

  • Chromatographic Purification : Silica gel chromatography removes ≤98% of the impurity .

This comprehensive analysis underscores the importance of reaction condition control and advanced analytical methods in minimizing this compound during pharmaceutical production .

Scientific Research Applications

Chemistry: Iopamidol EP Impurity G is used in analytical chemistry for the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations.

Biology: In biological research, it is used to study the metabolism and excretion of radiographic contrast agents in the body.

Medicine: The compound is significant in the quality control of Iopamidol, ensuring that the radiographic contrast medium is safe for use in medical imaging procedures.

Industry: In the pharmaceutical industry, it is used in the development and manufacturing of radiographic contrast agents, ensuring compliance with regulatory standards .

Mechanism of Action

The mechanism of action of Iopamidol EP Impurity G is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in Iopamidol formulations can affect the overall safety and efficacy of the contrast medium. The molecular targets and pathways involved are related to its chemical structure and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Iopamidol-Related Impurities

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₇H₂₂I₃N₃O₈ 777.09 Tri-iodinated benzene core; two amide groups; hydroxylated side chains
Iopamidol EP Impurity K C₁₇H₂₃I₂N₃O₈ 675.3 (with HCl) Di-iodinated core; modified side chain substituents
Iopamidol EP Impurity H C₁₇H₂₂ClI₂N₃O₈ N/A Chlorine substitution; di-iodinated core; similar amide groups
Iopromide C₁₈H₂₄I₃N₃O₈ 791.11 Tri-iodinated core; differs in side chain hydroxylation patterns

Key Observations :

  • Iodination : Impurity G contains three iodine atoms , while Impurity K and H have two , reducing their radiopacity compared to the parent compound .
  • Functional Groups : All impurities retain amide groups, but side-chain modifications (e.g., hydroxylation in Impurity G vs. chlorination in Impurity H) alter solubility and reactivity .
  • Cross-Reactivity : Structural similarities with iopromide and iohexol (iodinated contrast agents) may explain reported cross-reactivity in hypersensitivity reactions .

Pharmacological and Toxicological Profiles

Regulatory and Quality Control

  • EP Standards : this compound is classified under European Pharmacopoeia (EP) guidelines, which mandate impurity levels below 0.1% in the final product . Similar thresholds apply to Impurity K and H .
  • Applications in Research: Unlike the parent compound (used in pH mapping via CEST-MRI ), impurities are primarily studied for their impact on drug stability rather than diagnostic utility .

Biological Activity

Iopamidol EP Impurity G (CAS No. 1869069-72-6) is a specific impurity associated with Iopamidol, a widely used non-ionic X-ray contrast agent in medical imaging. Understanding the biological activity of this compound is crucial for ensuring patient safety and the efficacy of imaging procedures.

Molecular Structure:

  • Chemical Formula: C17H22I3N3O8
  • Molecular Weight: 777.09 g/mol
  • Structural Characteristics: The compound features a tri-iodinated aromatic structure, which is significant for its role in enhancing X-ray contrast due to iodine's high atomic number.

Iopamidol functions as a contrast agent by attenuating X-rays, which enhances the visibility of vascular structures during imaging procedures. The mechanism involves rapid distribution within vascular compartments and renal elimination. Impurities like this compound may alter these pharmacokinetic parameters, potentially affecting imaging quality and patient safety .

Case Studies and Research Findings

  • Histopathological Studies:
    A study involving mice demonstrated that the inflammatory response post-injection of Iopamidol was significant compared to saline controls, indicating that impurities could exacerbate tissue reactions .
  • Renal Effects:
    Research has shown that radiographic contrast media, including Iopamidol, can induce renal vasoconstriction and nephropathy. The presence of impurities like this compound may contribute to these adverse effects by altering the balance of vasoactive mediators in the kidneys .
  • Quality Control Implications:
    The identification and quantification of impurities such as this compound are critical for maintaining the quality standards of pharmaceutical products. Regulatory bodies emphasize strict quality control measures to minimize these impurities to ensure patient safety during imaging procedures .

Data Tables

PropertyValue
Chemical NameThis compound
CAS Number1869069-72-6
Molecular FormulaC17H22I3N3O8
Molecular Weight777.09 g/mol
Primary UseQuality control in pharmaceuticals

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